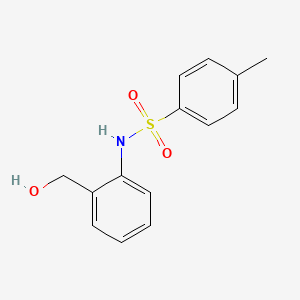

N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

Description

N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxymethyl (-CH2OH) substituent on the ortho position of the phenyl ring attached to the sulfonamide group.

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-9,15-16H,10H2,1H3 |

InChI Key |

VRPNCJQOSSNTOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CO |

Origin of Product |

United States |

Preparation Methods

Alkylation and Functional Group Interconversion

A more complex route involves post-sulfonylation alkylation. In a study by PMC3914092, N-(2-(hydroxymethyl)phenyl)-(4-methylbenzene)sulfonamide underwent further derivatization with (Z)-methyl-2-(bromomethyl)-3-phenylprop-2-enoate in acetonitrile . Potassium carbonate deprotonated the hydroxymethyl group, enabling nucleophilic displacement of bromide at the benzylic position. The reaction achieved a 96% yield after silica gel chromatography (ethyl acetate/hexanes, 1:9) .

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide |

| Electrophile | (Z)-methyl-2-(bromomethyl)-3-phenylprop-2-enoate |

| Base | K₂CO₃ (1.5 equiv) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Purification | Silica gel chromatography |

| Yield | 96% |

This two-step approach highlights the compatibility of the hydroxymethyl group with mild alkylation conditions, preserving the sulfonamide’s integrity.

Reductive Amination and Hydrogenation Strategies

PMC5908437 detailed a multi-step synthesis of N-(2-(hydroxymethyl)phenethyl)-4-methylbenzenesulfonamide, involving rhodium-catalyzed cyclization and palladium-mediated hydrogenation . While targeting a phenethylamine derivative, the methodology offers transferable insights:

-

Cyclization : A triazole intermediate was synthesized using copper(I) thiophenecarboxylate and p-toluenesulfonyl azide in chloroform under microwave irradiation .

-

Hydrogenation : The phthalan intermediate underwent hydrogenolysis with 10% Pd/C in ethanol, selectively reducing the heterocyclic ring while retaining the sulfonamide .

Key Observations

-

Microwave irradiation reduced reaction times from hours to minutes.

-

Palladium on carbon required strict anaerobic conditions to prevent catalyst deactivation .

-

Sodium bis(2-methoxyethoxy)aluminum hydride facilitated selective reductions without affecting the sulfonamide .

Recrystallization and Purification Techniques

High-purity this compound necessitates optimized crystallization. Ethyl acetate and ethanol emerged as preferred solvents across studies:

| Compound | Solvent | Crystal Morphology | Purity (HPLC) |

|---|---|---|---|

| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Ethanol | Brown needles | >99% |

| Alkylated derivative | Ethyl acetate | Colorless solid | 98% |

Slow evaporation at room temperature produced diffraction-quality crystals, essential for X-ray characterization .

Chemical Reactions Analysis

Rhodium-Catalyzed Asymmetric Hydroamination

The propargylated derivative participates in enantioselective hydroamination using Rh(I) catalysts to form 3-vinyl-1,4-benzodiazepines (1,4-BZDs) (Scheme 2) .

Reaction Optimization

Optimal performance was achieved with:

-

Catalyst : [Rh(cod)Cl]₂ (4 mol%)

-

Ligand : (R)-DTBM-Segphos (10 mol%)

-

Brønsted Acid : rac-BNP (10 mol%)

-

Solvent : 1,2-Dichloroethane (DCE)

-

Temperature : 70°C (5 days)

| Entry | Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | (R)-BINAP | 19 | 57:43 |

| 2 | (R)-DTBM-Segphos | 82 | 95:5 |

| 3 | (S)-DTBM-Garphos | 71 | 93:7 |

Data extracted from Table 1 in

The chiral environment created by biaryl phosphine ligands (e.g., DTBM-Segphos) drives high enantioselectivity (up to 95:5 er) .

Substrate Scope

The reaction tolerates diverse substituents on the aromatic ring without significant erosion of yield or selectivity (Table 2) :

| Substituent (Position) | Yield (%) | er |

|---|---|---|

| -OMe (para) | 85 | 96:4 |

| -CF₃ (meta) | 78 | 94:6 |

| -Cl (ortho) | 81 | 93:7 |

| -Me (para) | 83 | 95:5 |

Electron-donating (-OMe) and electron-withdrawing (-CF₃) groups show comparable reactivity, confirming the robustness of the catalytic system .

Mechanistic Insights

The reaction proceeds via:

-

Alkyne Activation : Rh(I) coordinates to the propargyl moiety.

-

Nucleophilic Attack : The hydroxymethyl-aniline group engages in intramolecular C–N bond formation.

-

Protonolysis : Brønsted acid (rac-BNP) facilitates proton transfer, releasing the enantiomerically enriched 1,4-BZD .

Orthogonal Deprotection Pathways

Post-cyclization, the N-tosyl group in 1,4-BZDs undergoes selective deprotection using:

-

Basic Conditions : NaOH/MeOH (rt, 2 h)

-

Reductive Conditions : Mg/MeOH (0°C → rt)

This enables downstream functionalization for pharmaceutical applications, as demonstrated in the synthesis of Lixivaptan metabolites .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Properties

The compound has been investigated for its role as a potentiator of existing antibiotics. A notable study demonstrated that N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide significantly reduced the minimal inhibitory concentration (MIC) of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) strain MRSA252 from 256 µg/mL to 128 µg/mL at a concentration of 20 µM. This suggests that while the compound itself does not exhibit antibacterial activity, it enhances the efficacy of antibiotics against resistant strains .

1.2 Structure-Activity Relationship Studies

Further research into the structure-activity relationship (SAR) of this compound has revealed insights into its chemical modifications that could enhance its antibacterial properties. Variations in the sulfonamide moiety and the introduction of different alkyl groups have been shown to influence the MIC values significantly, indicating pathways for developing more potent derivatives .

Case Studies and Research Findings

3.1 Enhancing Antibiotic Efficacy

A comprehensive study highlighted the use of this compound as a modest potentiator for oxacillin against MRSA strains. The findings indicated that this compound could reduce resistance mechanisms, thus enhancing the effectiveness of existing antibiotics .

3.2 Broader Implications in Drug Development

The implications of these findings extend beyond mere antibacterial applications. The ability to modify existing compounds to enhance their efficacy against resistant strains opens avenues for developing new therapeutic strategies in treating bacterial infections, particularly those caused by resistant organisms like MRSA .

Mechanism of Action

The mechanism by which N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide exerts its effects involves:

Molecular Targets: The sulfonamide group can interact with enzymes, inhibiting their activity.

Pathways: It may interfere with metabolic pathways by binding to active sites of enzymes, preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Structural Analogues with Hydroxymethyl/Hydroxyethyl Substituents

- N-(2-(Hydroxymethyl)phenethyl)-4-methylbenzenesulfonamide (Compound 5, ) Structure: Features a phenethyl chain with a hydroxymethyl group. Molecular Formula: C23H24NO3S. Key Data: HRMS (ESI+) m/z: 394.1467 [M+H]+; synthesized via desaturation and hydrogen transfer processes. Comparison: The phenethyl chain increases molecular weight (vs.

N-(2-(1-Hydroxyethyl)phenyl)-4-methylbenzenesulfonamide (1b, )

- Structure : Hydroxyethyl (-CH2CH2OH) substituent on the phenyl ring.

- Synthesis : 88% yield via MeLi addition to an aldehyde precursor.

- 1H NMR : δ 8.51 (broad singlet, NH), 7.6–7.3 (aromatic protons).

- Comparison : The hydroxyethyl group may enhance solubility but reduce steric accessibility compared to hydroxymethyl .

Analogues with Electron-Withdrawing or Reactive Groups

N-(2-Formylphenyl)-4-methylbenzenesulfonamide ()

- Structure : Formyl (-CHO) substituent at the ortho position.

- Key Use : Intermediate in synthesizing heterocycles (e.g., indoles via cyclization).

- Comparison : The formyl group increases reactivity, making it a precursor for further functionalization, unlike the hydroxymethyl group, which is more stable .

- N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9, ) Structure: Bromine and formyl substituents on the phenyl ring. Synthesis: 90% ethanol, bromine, and Na2S2O3; characterized by NMR and IR. Comparison: Bromine adds steric bulk and alters electronic properties, enabling participation in cross-coupling reactions .

Analogues with Extended Aromatic Systems

- N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide () Structure: Benzimidazole moiety linked via an aminomethyl bridge. Molecular Weight: 420.531 g/mol. Comparison: The benzimidazole group introduces nitrogen-based hydrogen bonding and π-π stacking capabilities, relevant for pharmaceutical applications .

- N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide () Structure: Benzoyl (-COPh) substituent. Molecular Formula: C20H17NO3S. Comparison: The benzoyl group increases aromaticity and may enhance UV absorption for analytical detection .

Analogues with Heterocyclic Substituents

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () Structure: Oxazole ring linked via sulfamoyl. Crystallography: R factor = 0.055 (single-crystal X-ray).

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

*MeBSA = Methylbenzenesulfonamide

Research Findings and Implications

- Synthetic Flexibility : The hydroxymethyl group in the target compound can be modified to hydroxyethyl or formyl groups, enabling tailored reactivity for drug discovery .

- Biological Relevance : Analogues with extended aromatic systems (e.g., benzimidazole, oxazole) show promise in antimicrobial and receptor-targeting applications .

- Analytical Challenges : Hydroxymethyl-substituted sulfonamides may exhibit broader NMR peaks due to hydrogen bonding, complicating structural elucidation compared to formyl or brominated derivatives .

Biological Activity

N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the context of antibiotic potentiation and antiparasitic effects. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 251.33 g/mol

Antibacterial Properties

Research indicates that this compound does not exhibit direct antibacterial activity but acts as a potentiator for β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). In a study, this compound was able to reduce the minimal inhibitory concentration (MIC) of oxacillin for MRSA252 from 256 μg/mL to 128 μg/mL when present at a concentration of 20 μM, indicating its role in enhancing antibiotic efficacy without intrinsic antibacterial properties .

Table 1: MIC Values for Oxacillin with and without this compound

| Strain | MIC Without Compound (μg/mL) | MIC With Compound (μg/mL) |

|---|---|---|

| MRSA252 | 256 | 128 |

| NRS100 | Resistant | Lowered by 64-fold |

| NRS386 | Resistant | Lowered by 64-fold |

Antiparasitic Activity

In addition to its antibacterial potential, the compound has shown activity against various parasitic strains. A high-throughput screening revealed that sulfonamide derivatives, including this compound, exhibited significant activity against Trypanosomes and Leishmania species . The compound's structure allows it to interact effectively with biological targets in these organisms.

Structure-Activity Relationship (SAR)

The exploration of SAR has been critical in understanding how modifications to the compound can enhance its biological activity. The introduction of different alkyl groups and functional moieties has been shown to impact the potency of the compound significantly. For instance, compounds with an ethyl alcohol chain exhibited enhanced activity compared to those without it .

Table 2: Summary of SAR Findings on Related Compounds

| Compound Variant | Alkyl Group | MIC Reduction (fold) |

|---|---|---|

| Base Compound | None | - |

| Variant A | Ethyl | 128 |

| Variant B | Methyl | 64 |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on MRSA Potentiation : In a controlled laboratory environment, this compound was tested alongside standard antibiotics. Results demonstrated a consistent reduction in MIC values across multiple MRSA strains, suggesting a reliable potentiation effect.

- Antiparasitic Screening : A comprehensive screening of a library of compounds indicated that this sulfonamide derivative was among the top candidates for further development against Leishmania and Mycobacterium tuberculosis, showcasing its broad-spectrum potential .

Q & A

Q. What are the established synthetic routes for N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution between 2-aminobenzyl alcohol derivatives and activated sulfonyl chlorides. For example, details a reaction using 2-aminobenzyl alcohol and p-toluenesulfonyl chloride in THF with aqueous sodium carbonate, followed by oxidation with MnO₂ and purification via silica chromatography . Structural confirmation employs single-crystal X-ray diffraction (SCXRD), with hydrogen atoms refined using riding models (C–H = 0.95–0.96 Å, ) . Intermediate purity is verified via / NMR and IR spectroscopy to track functional groups like sulfonamide (–SO₂NH–) and hydroxymethyl (–CH₂OH) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Key techniques include:

- SCXRD : Resolves bond lengths (e.g., S–N = 1.63 Å) and torsion angles (e.g., C–S–N–C = −72.5°) to confirm sulfonamide geometry .

- NMR Spectroscopy : signals at δ 4.60 ppm (hydroxymethyl protons) and δ 7.2–8.1 ppm (aromatic protons) validate regiochemistry .

- IR Spectroscopy : Peaks at 1340 cm⁻¹ (asymmetric SO₂ stretch) and 1160 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating robust solid-state packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding data between crystallographic and computational studies?

Discrepancies often arise from static (X-ray) vs. dynamic (DFT) models. recommends graph set analysis to categorize hydrogen-bond motifs (e.g., rings in SCXRD) . For computational validation:

- DFT Optimization : Compare calculated H-bond distances (e.g., O···H = 1.89 Å) with experimental values (1.85 Å in SCXRD) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 25% O–H···O contributions) to prioritize dominant interactions .

- Dynamic vs. Static Models : Use molecular dynamics (MD) simulations to assess thermal motion effects on H-bond geometry .

Q. What experimental design principles optimize pharmacological activity studies for this sulfonamide?

- In Vitro Assays : Screen against carbonic anhydrase isoforms (e.g., hCA II/IX) using esterase activity assays (IC₅₀ < 10 µM suggests therapeutic potential) .

- Molecular Docking : Employ AutoDock Vina to predict binding poses, focusing on sulfonamide-Zn²+ coordination in enzyme active sites .

- ADMET Profiling : Use Caco-2 permeability models and cytochrome P450 inhibition assays to prioritize analogs with low hepatotoxicity (e.g., % inhibition <50% at 10 µM) .

Q. How do intermolecular interactions influence crystallization outcomes, and how can they be controlled?

identifies weak C–H···O H-bonds (2.40–2.60 Å) and π-stacking (3.80 Å) as drivers of 3D packing . To modulate crystallization:

- Solvent Screening : Use n-hexane/CCl₄ mixtures ( ) to slow nucleation, favoring larger crystals for SCXRD .

- Additive Engineering : Introduce co-formers (e.g., carboxylic acids) to stabilize specific H-bond motifs via synthon competition .

- Temperature Gradients : Crystallize at 199 K ( ) to reduce thermal disorder and improve diffraction resolution () .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.